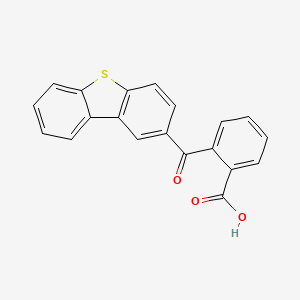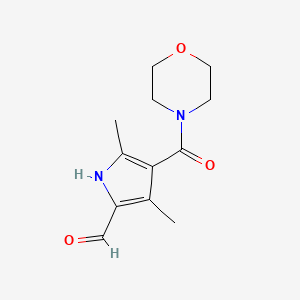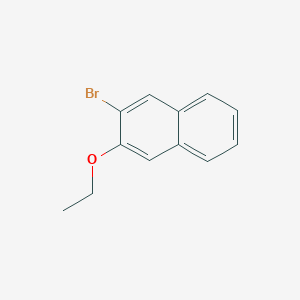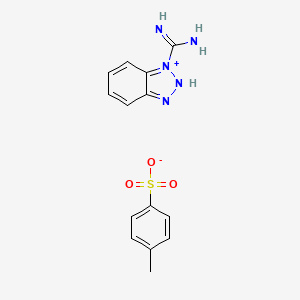
BCAT
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BCAT is a chemical compound that has garnered attention in various scientific fields due to its unique properties and versatile applications. It is a derivative of benzotriazole, a heterocyclic compound known for its stability and reactivity. The tosylate group in this compound enhances its solubility and reactivity, making it a valuable reagent in organic synthesis and other applications.
準備方法
Synthetic Routes and Reaction Conditions: BCAT can be synthesized through a multi-step process involving the reaction of benzotriazole with tosyl chloride in the presence of a base. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile. The resulting intermediate is then treated with an appropriate amine to form the final product .
Industrial Production Methods: Industrial production of 1-benzotriazolecarboxamidinium tosylate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final compound .
化学反応の分析
Types of Reactions: BCAT undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group acts as a good leaving group, facilitating nucleophilic substitution reactions.
Oxidation and Reduction: The benzotriazole moiety can participate in redox reactions, although these are less common.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Solvents: Organic solvents such as dichloromethane, acetonitrile, and ethanol are frequently used.
Catalysts: Bases like triethylamine or pyridine are often employed to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, reaction with amines can yield guanidine derivatives, while reaction with alcohols can produce ethers .
科学的研究の応用
BCAT has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-benzotriazolecarboxamidinium tosylate involves its ability to act as a leaving group in substitution reactions. The tosylate group is displaced by nucleophiles, leading to the formation of new chemical bonds. The benzotriazole moiety stabilizes the intermediate species, facilitating the reaction. This compound can also interact with various molecular targets, including enzymes and receptors, through covalent modification .
類似化合物との比較
Benzotriazole: A parent compound with similar stability and reactivity but lacking the tosylate group.
Uniqueness: BCAT is unique due to the combination of the benzotriazole and tosylate moieties, which confer both stability and reactivity. This makes it a versatile reagent in various chemical transformations and applications .
特性
分子式 |
C14H15N5O3S |
|---|---|
分子量 |
333.37 g/mol |
IUPAC名 |
2H-benzotriazol-1-ium-1-carboximidamide;4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H7N5.C7H8O3S/c8-7(9)12-6-4-2-1-3-5(6)10-11-12;1-6-2-4-7(5-3-6)11(8,9)10/h1-4H,(H3,8,9);2-5H,1H3,(H,8,9,10) |
InChIキー |
AZPBDRUPTRGILK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC2=NN[N+](=C2C=C1)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B8733348.png)
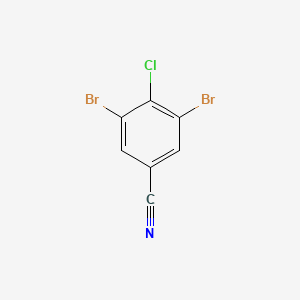

![8-Ethyl-4-methyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8733368.png)
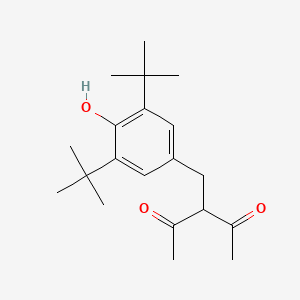
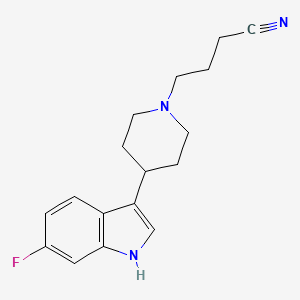
![7-Bromo-2,4-bis(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B8733392.png)
![Methyl 4-[(4-tert-butylphenyl)carbamoyl]benzoate](/img/structure/B8733395.png)
